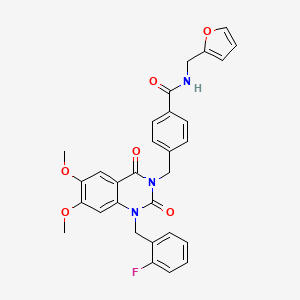

1-Chloro-3-ethoxy-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-3-ethoxy-5-nitrobenzene is a chemical compound with the CAS Number: 858855-23-9. It has a molecular weight of 201.61 . The IUPAC name for this compound is 1-chloro-3-ethoxy-5-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-ethoxy-5-nitrobenzene is represented by the linear formula C8H8ClNO3 . The InChI code for this compound is 1S/C8H8ClNO3/c1-2-13-8-4-6 (9)3-7 (5-8)10 (11)12/h3-5H,2H2,1H3 .科学的研究の応用

Synthesis and Chemical Interaction

Ethoxylation of p-Chloronitrobenzene 1-Chloro-3-ethoxy-5-nitrobenzene can be synthesized through the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation. This reaction demonstrates the efficacy of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions. The reaction kinetics are influenced by various factors including the amount of catalyst, quaternary ammonium salts, agitation speed, and temperature (Wang & Rajendran, 2007).

Isotopic Abundance Analysis The compound has been studied for its isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM using gas chromatography-mass spectrometry. The findings suggest potential alterations in the compound's physicochemical and thermal properties, possibly influencing the rate of chemical reactions (Trivedi et al., 2016).

Biological and Environmental Applications

Microbial Degradation 1-Chloro-3-ethoxy-5-nitrobenzene has been used as a sole source of carbon, nitrogen, and energy for certain bacterial strains. Research indicates its microbial degradation, where specific strains can transform it into different products depending on the environmental conditions (Shah, 2014).

Electrochemical Sensing The compound has been investigated in the context of electrochemical sensors. For instance, studies have explored the use of β-cyclodextrin/carbon nanohorn nanohybrids for sensitive electrochemical sensing of 1-chloro-4-nitrobenzene, highlighting its significance in environmental monitoring due to the substance's presence in agricultural and economic activities (Kingsford et al., 2018).

Safety and Hazards

将来の方向性

The future directions of synthetic chemistry, including the synthesis of compounds like 1-Chloro-3-ethoxy-5-nitrobenzene, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally friendly processes .

作用機序

Target of Action

It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1-Chloro-3-ethoxy-5-nitrobenzene is likely to involve electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .

Pharmacokinetics

It is known that nitrobenzene compounds generally have low volatility and are less soluble in water . These properties could affect the bioavailability of the compound.

Result of Action

Nitrobenzene compounds are known to have various effects at the molecular and cellular level, potentially affecting cell proliferation and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-ethoxy-5-nitrobenzene. For instance, the compound’s solubility in different solvents can affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

特性

IUPAC Name |

1-chloro-3-ethoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSMARXRTYCKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)